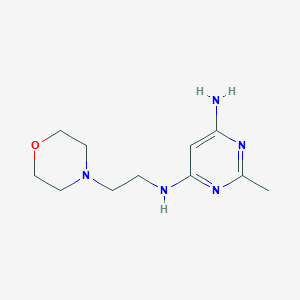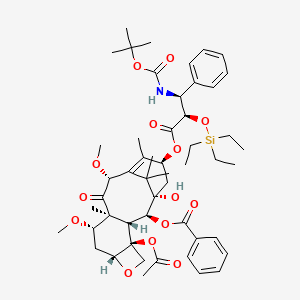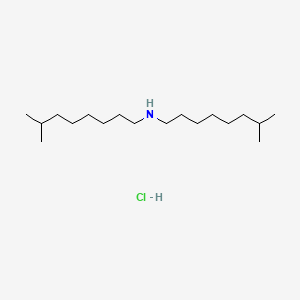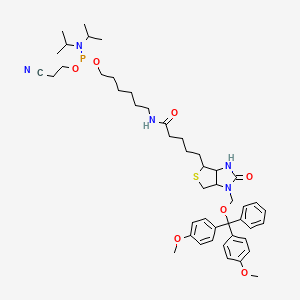
5'-BiotinPhosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-BiotinPhosphoramidite: is a specialized reagent used in the synthesis of biotinylated oligonucleotides. Biotin is a vitamin that binds with high affinity to streptavidin, a protein commonly used in molecular biology for the detection and purification of biotinylated molecules. The incorporation of biotin into oligonucleotides allows for their subsequent capture, detection, or immobilization, making 5’-BiotinPhosphoramidite a valuable tool in various biochemical and molecular biology applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-BiotinPhosphoramidite involves the attachment of a biotin moiety to a phosphoramidite group. This process typically includes the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
Coupling Reaction: The activated biotin is then coupled with a phosphoramidite derivative, often in the presence of a base like diisopropylethylamine (DIPEA), to form the biotinylated phosphoramidite
Industrial Production Methods: Industrial production of 5’-BiotinPhosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and phosphoramidite derivatives are synthesized and purified.
Automated Synthesis: Automated synthesizers are used to couple biotin with phosphoramidite efficiently, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-BiotinPhosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The phosphoramidite group reacts with the hydroxyl group at the 5’ end of an oligonucleotide, forming a phosphite triester linkage.
Common Reagents and Conditions:
Reagents: Common reagents include acetonitrile as a solvent, tetrazole as an activator, and iodine for oxidation.
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group
Major Products: The major product of these reactions is a biotinylated oligonucleotide, which can be further purified and used in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5’-BiotinPhosphoramidite is used to synthesize biotinylated oligonucleotides for various analytical techniques, including affinity chromatography and mass spectrometry .
Biology: In molecular biology, biotinylated oligonucleotides are used in techniques such as polymerase chain reaction (PCR), in situ hybridization, and DNA sequencing. The strong biotin-streptavidin interaction allows for the efficient capture and detection of target nucleic acids .
Medicine: In medical research, biotinylated oligonucleotides are used in diagnostic assays and therapeutic applications. They enable the detection of specific DNA or RNA sequences associated with diseases, facilitating early diagnosis and treatment .
Industry: In the biotechnology industry, 5’-BiotinPhosphoramidite is used in the production of diagnostic kits and biosensors.
Wirkmechanismus
The mechanism of action of 5’-BiotinPhosphoramidite involves the formation of a stable biotin-streptavidin complex. The biotin moiety binds to streptavidin with high affinity, allowing for the capture and immobilization of biotinylated oligonucleotides. This interaction is utilized in various applications to isolate, detect, and analyze target nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Photocleavable Biotin Phosphoramidite: This compound incorporates a photocleavable biotin moiety, allowing for the release of biotinylated oligonucleotides upon exposure to UV light.
Biotin-TEG Phosphoramidite: This variant includes a triethylene glycol spacer, providing greater flexibility and reducing steric hindrance in biotin-streptavidin interactions.
Desthiobiotin Phosphoramidite: A biotin analogue with lower affinity for streptavidin, allowing for easier release of biotinylated molecules.
Uniqueness: 5’-BiotinPhosphoramidite is unique in its ability to introduce a biotin label at the 5’ end of oligonucleotides with high efficiency and compatibility with automated synthesis. Its stable biotin-streptavidin interaction makes it a versatile tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C47H66N5O7PS |
|---|---|
Molekulargewicht |
876.1 g/mol |
IUPAC-Name |
5-[3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]pentanamide |
InChI |
InChI=1S/C47H66N5O7PS/c1-35(2)52(36(3)4)60(59-32-16-29-48)58-31-15-8-7-14-30-49-44(53)20-13-12-19-43-45-42(33-61-43)51(46(54)50-45)34-57-47(37-17-10-9-11-18-37,38-21-25-40(55-5)26-22-38)39-23-27-41(56-6)28-24-39/h9-11,17-18,21-28,35-36,42-43,45H,7-8,12-16,19-20,30-34H2,1-6H3,(H,49,53)(H,50,54) |
InChI-Schlüssel |
JIYXWDLIJGDABV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


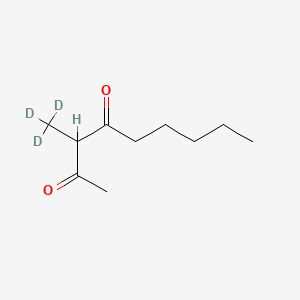


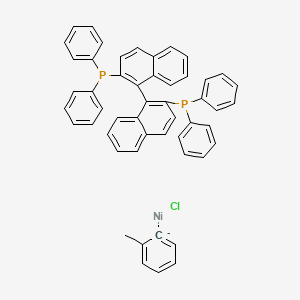

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
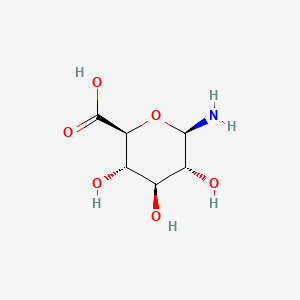
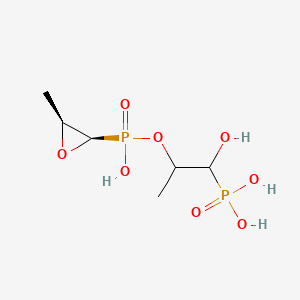
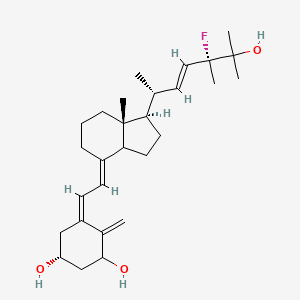
![(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
